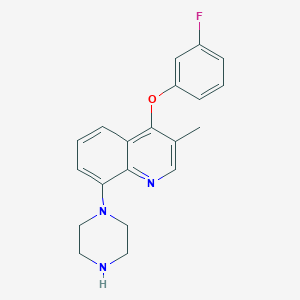
4-(3-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline is a synthetic organic compound that belongs to the class of fluorinated quinolines. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields, including medicine, agriculture, and industry. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable for scientific research and practical applications .
Méthodes De Préparation
The synthesis of 4-(3-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline involves several steps, including cyclization, nucleophilic substitution, and cross-coupling reactions. One common synthetic route starts with the condensation of aniline derivatives with ethyl 4,4,4-trifluoroacetoacetate to form 1,4-dihydro-2-trifluoromethyl-4H-quinolinones. These intermediates can then be converted into the desired quinoline derivatives through further reactions, such as bromination and nucleophilic substitution .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
4-(3-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of the quinoline ring can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinolines. Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups into the quinoline structure, further modifying its properties and reactivity .
Applications De Recherche Scientifique
4-(3-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry .
In biology and medicine, this compound exhibits significant biological activity, including antibacterial, antiviral, and anticancer properties. It has been studied as a potential therapeutic agent for various diseases, including infections and cancer. The incorporation of the fluorine atom enhances its ability to interact with biological targets, making it a valuable tool for drug discovery and development .
In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mécanisme D'action
The mechanism of action of 4-(3-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways in biological systems. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .
In cancer research, the compound has been shown to interfere with signaling pathways involved in cell proliferation and survival. By targeting key proteins and enzymes, it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
4-(3-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline can be compared with other similar compounds, such as 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole and 1H-pyrrolo[2,3-b]pyridine derivatives. These compounds share structural similarities and exhibit comparable biological activities .
this compound is unique due to its specific combination of functional groups and the presence of the piperazine moiety. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
922734-51-8 |
|---|---|
Formule moléculaire |
C20H20FN3O |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
4-(3-fluorophenoxy)-3-methyl-8-piperazin-1-ylquinoline |
InChI |
InChI=1S/C20H20FN3O/c1-14-13-23-19-17(20(14)25-16-5-2-4-15(21)12-16)6-3-7-18(19)24-10-8-22-9-11-24/h2-7,12-13,22H,8-11H2,1H3 |
Clé InChI |
LHDFNANOUOQBHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C(=C1OC3=CC(=CC=C3)F)C=CC=C2N4CCNCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Hydroxyphenyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201577.png)
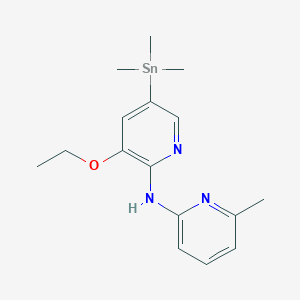
![5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene](/img/structure/B14201583.png)
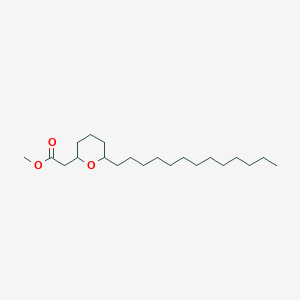
![N~2~,N~4~-Bis[4-(aminomethyl)phenyl]-5-fluoropyrimidine-2,4-diamine](/img/structure/B14201594.png)
![2-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)ethan-1-ol](/img/structure/B14201601.png)
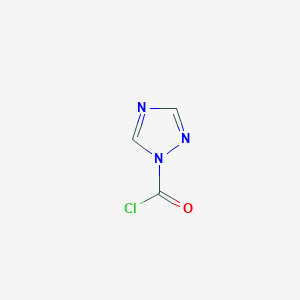
![7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14201615.png)
![{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid](/img/structure/B14201624.png)
![2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile](/img/structure/B14201626.png)
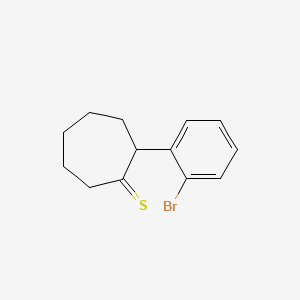
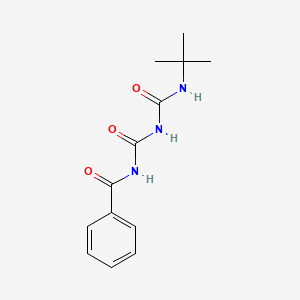
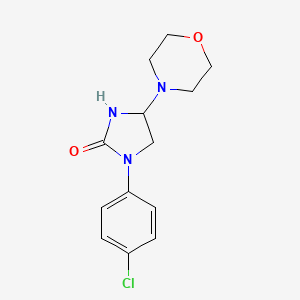
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)
